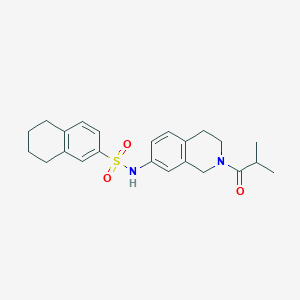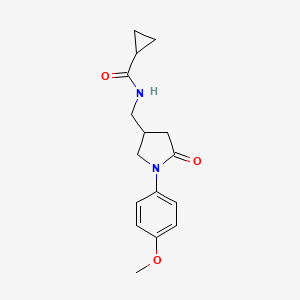
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . Pyrrolidinones are a class of organic compounds that contain a five-membered lactam structure. The methoxyphenyl group is a common motif in organic chemistry, often contributing to the pharmacological properties of drugs . Cyclopropanecarboxamide is a moiety seen in various bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a methoxyphenyl group, and a cyclopropanecarboxamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The pyrrolidinone ring might undergo reactions at the carbonyl group, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the pyrrolidinone ring and the methoxy group in the methoxyphenyl group could impact its solubility .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- A study by Zhou et al. (2021) discusses a high-yield synthetic method for a structurally similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, synthesized via multi-step nucleophilic substitution reaction and ester hydrolysis. This research might indicate the synthetic accessibility and potential modifications of compounds like N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide for various applications, including medicinal chemistry and materials science (Zhou et al., 2021).
Potential Biological Activities
- Research on related compounds, such as the work by Gao et al. (2017), involving the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease, reflects the potential of cyclopropanecarboxamide derivatives in the development of diagnostic tools or therapeutic agents. This suggests that N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide could be explored in similar biomedical applications (Gao et al., 2017).
Drug Design and Development
- The synthesis and characterization of related compounds, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, and their potential biological activities, as discussed by Özer et al. (2009), indicate the role of such structures in drug design and development, particularly for targeting specific biological receptors or pathways. This could imply potential pharmacological applications for N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide in designing new therapeutic agents (Özer et al., 2009).
Analytical and Diagnostic Applications
- The development and evaluation of novel PET imaging agents, such as 18F-Mefway for serotonin 1A receptors in humans, as described by Choi et al. (2015), highlight the potential use of structurally complex compounds in the field of neuroimaging and diagnostics. This research suggests that derivatives of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide might be explored for similar applications in imaging studies or as diagnostic tools (Choi et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-6-4-13(5-7-14)18-10-11(8-15(18)19)9-17-16(20)12-2-3-12/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFYPAPCDGFNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

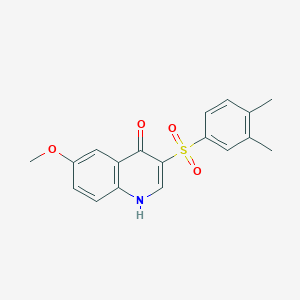
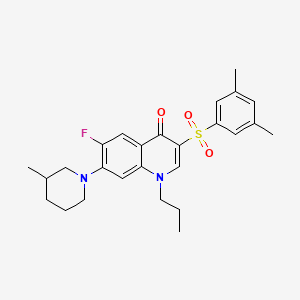
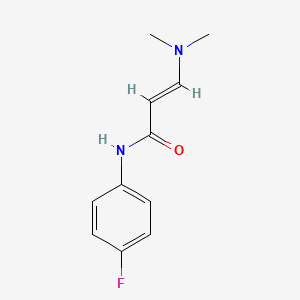
![4-(4-ethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2833057.png)
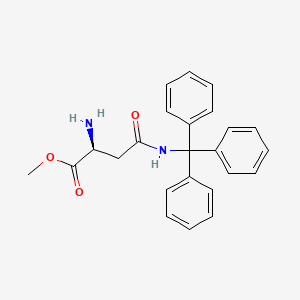
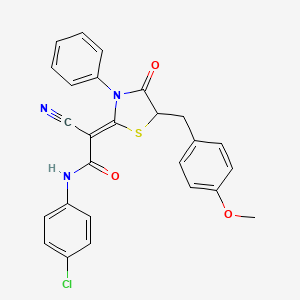
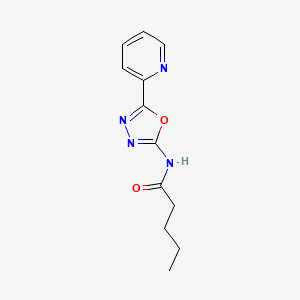
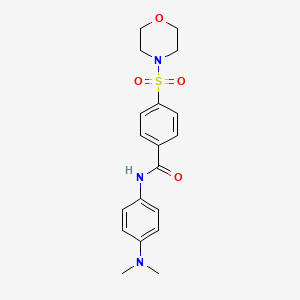
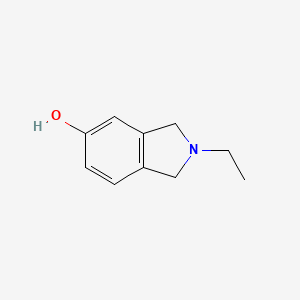
![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)
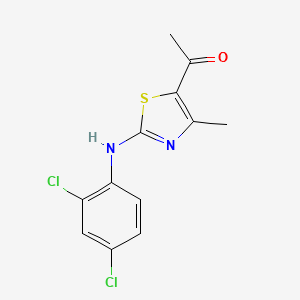
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)
